molecular formula C29H25N3O5 B11559759 2,4-bis(benzyloxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide

2,4-bis(benzyloxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide

Katalognummer: B11559759
Molekulargewicht: 495.5 g/mol
InChI-Schlüssel: UHHPHMXEGCGGQB-MWAVMZGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-bis(benzyloxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of benzyloxy groups and a nitrophenyl moiety, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-bis(benzyloxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 2,4-bis(benzyloxy)benzaldehyde and 3-nitrophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature and reaction time carefully controlled to optimize yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and minimize by-products, using techniques such as recrystallization and chromatography for purification.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-bis(benzyloxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: Its potential bioactivity could be explored for developing new pharmaceuticals.

    Industry: The compound may find applications in the development of new materials or as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 2,4-bis(benzyloxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-bis(benzyloxy)benzaldehyde: Shares the benzyloxy groups but lacks the nitrophenyl moiety.

    2,4-bis(benzyloxy)benzaldehyde: Similar structure but without the hydrazide linkage.

    3-nitrobenzaldehyde: Contains the nitrophenyl group but lacks the benzyloxy groups.

Uniqueness

2,4-bis(benzyloxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide is unique due to the combination of benzyloxy and nitrophenyl groups, which confer distinct chemical properties and potential applications. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

Eigenschaften

Molekularformel

C29H25N3O5

Molekulargewicht

495.5 g/mol

IUPAC-Name

N-[(E)-1-(3-nitrophenyl)ethylideneamino]-2,4-bis(phenylmethoxy)benzamide

InChI

InChI=1S/C29H25N3O5/c1-21(24-13-8-14-25(17-24)32(34)35)30-31-29(33)27-16-15-26(36-19-22-9-4-2-5-10-22)18-28(27)37-20-23-11-6-3-7-12-23/h2-18H,19-20H2,1H3,(H,31,33)/b30-21+

InChI-Schlüssel

UHHPHMXEGCGGQB-MWAVMZGNSA-N

Isomerische SMILES

C/C(=N\NC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)/C4=CC(=CC=C4)[N+](=O)[O-]

Kanonische SMILES

CC(=NNC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.